2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one
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Overview
Description
2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the desired dihydroisoquinoline.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding isoquinolinone.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Introduction of different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolinone derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features.
2-Benzylisoquinoline: Another compound in the isoquinoline family with distinct properties.
Uniqueness
2-Benzyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
89652-24-4 |
---|---|
Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-benzyl-1-phenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C22H19NO/c24-21-15-19-13-7-8-14-20(19)22(18-11-5-2-6-12-18)23(21)16-17-9-3-1-4-10-17/h1-14,22H,15-16H2 |
InChI Key |
LYVPCRGTXMQZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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